(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one
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Overview
Description
®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both benzyl and butenoyl groups in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-oxazolidin-2-one with but-3-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the butenoyl group to a butyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone with a butyl group.
Substitution: Substituted oxazolidinone derivatives with various functional groups.
Scientific Research Applications
®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The benzyl and butenoyl groups play a crucial role in stabilizing transition states and intermediates during these reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.
®-4-Benzyl-3-(but-3-enoyl)thiazolidin-2-one: A thiazolidinone analog with a sulfur atom replacing the oxygen in the oxazolidinone ring.
®-4-Benzyl-3-(but-3-enoyl)imidazolidin-2-one: An imidazolidinone analog with a nitrogen atom in the ring.
Uniqueness
®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and butenoyl groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile building block in organic chemistry.
Properties
IUPAC Name |
(4R)-4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARHGBLTNRTZBG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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